6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid
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Overview
Description
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is a chemical compound with the molecular formula C13H22ClO2. This compound is known for its unique structure, which includes a chloro group, two methyl groups, and a propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid typically involves the esterification of linalool with propanoic acid. The reaction is carried out in the presence of an inorganic acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of linalool and propanoic acid into a reactor, where the esterification reaction takes place. The product is then separated and purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the propanoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Linalool: A related compound with a similar structure but without the chloro group.
Geraniol: Another similar compound with a hydroxyl group instead of the chloro group.
Citronellol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is unique due to the presence of the chloro group and the propanoic acid moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
562107-61-3 |
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Molecular Formula |
C13H23ClO3 |
Molecular Weight |
262.77 g/mol |
IUPAC Name |
6-chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid |
InChI |
InChI=1S/C10H17ClO.C3H6O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2-3(4)5/h5,9,12H,1-2,6-7H2,3-4H3;2H2,1H3,(H,4,5) |
InChI Key |
XMYVIALGIJGJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=C)C(CCC(C)(C=C)O)Cl |
Origin of Product |
United States |
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